molecular formula C6H5FN2O B13004220 4-Amino-6-fluoronicotinaldehyde

4-Amino-6-fluoronicotinaldehyde

Cat. No.: B13004220
M. Wt: 140.11 g/mol
InChI Key: XNKITBAQQPLJQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-6-fluoronicotinaldehyde (CAS 1289213-18-8) is a fluorinated nicotinaldehyde derivative that serves as a versatile and valuable building block in medicinal chemistry and radiopharmaceutical research. This compound features a reactive aldehyde group and an amino group on a fluorinated pyridine ring, making it a key intermediate for the synthesis of more complex molecules. Its primary research application is in the development of Positron Emission Tomography (PET) tracers. Specifically, it is used as a precursor for creating fluorine-18 labeled aldehydes, which can be conjugated to targeting vectors (such as urea-based inhibitors) for imaging specific biomarkers . For instance, derivatives of this aldehyde have been utilized in the synthesis of oxime-based radiotracers targeting Prostate-Specific Membrane Antigen (PSMA), a key biomarker for prostate cancer . The presence of both fluorine and the aldehyde functional group in its structure makes it particularly useful for constructing PET imaging agents that require a fluorine-18 label for diagnostic purposes . Beyond radiochemistry, this compound falls into the category of tailor-made, fluorine-containing amino acids and heterocycles, which are critical in modern drug design . The introduction of fluorine into organic molecules is a established strategy to modulate their lipophilicity, metabolic stability, and binding affinity, which are crucial parameters in optimizing potential pharmaceutical agents . This product is supplied for Research Use Only. It is strictly for laboratory research applications and is not intended for diagnostic, therapeutic, or human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5FN2O

Molecular Weight

140.11 g/mol

IUPAC Name

4-amino-6-fluoropyridine-3-carbaldehyde

InChI

InChI=1S/C6H5FN2O/c7-6-1-5(8)4(3-10)2-9-6/h1-3H,(H2,8,9)

InChI Key

XNKITBAQQPLJQP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1F)C=O)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 6 Fluoronicotinaldehyde

Established Synthetic Routes to 4-Amino-6-fluoronicotinaldehyde

Established synthetic routes to this compound typically rely on a combination of precursor-based approaches, strategic installation of functional groups, and multi-step reaction sequences. These methods often involve the initial construction of a partially substituted pyridine (B92270) ring, followed by the sequential introduction of the remaining functional groups.

Precursor-based Synthesis Approaches to the Nicotinaldehyde Core

The synthesis of the nicotinaldehyde core, or a precursor thereof, is a critical first step. One common approach involves the construction of the pyridine ring from acyclic precursors through cyclocondensation reactions. For instance, the Hantzsch pyridine synthesis, a classic multicomponent reaction, can be adapted to produce substituted dihydropyridines, which can then be oxidized to the corresponding pyridine. beilstein-journals.org While versatile, achieving the specific substitution pattern of this compound directly from a Hantzsch-type reaction can be challenging and may require carefully chosen starting materials.

A more common strategy involves starting with a pre-existing, commercially available pyridine derivative that can be selectively functionalized. For example, a readily available chloropyridine or bromopyridine can serve as a versatile starting point for introducing other functionalities through nucleophilic aromatic substitution or cross-coupling reactions. nih.gov

Strategic Installation of Amino and Fluoro Functionalities on Pyridine Scaffolds

The introduction of amino and fluoro groups onto the pyridine ring requires careful strategic planning to ensure the desired regiochemistry. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions.

One potential strategy involves starting with a pyridine derivative that already contains one of the desired functional groups or a precursor. For instance, the synthesis of 3-fluoro-4-aminopyridine has been achieved through the direct fluorination of a pyridine N-oxide precursor. nih.govrsc.org Specifically, the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide can yield 3-fluoro-4-nitropyridine (B80604) N-oxide, which can then be reduced to 3-fluoro-4-aminopyridine via catalytic hydrogenation. nih.govrsc.org This method highlights the utility of using a nitro group as a precursor for the amino group, a common tactic in aromatic chemistry.

Alternatively, selective C-H fluorination of pyridines can be achieved using reagents like silver(II) fluoride (B91410), with a preference for fluorination adjacent to the nitrogen atom. nih.gov The strategic placement of existing substituents can help direct this fluorination to the desired position.

The amination of pyridines can be accomplished through various methods, including the classic Chichibabin reaction, which involves the direct amination of the pyridine ring with sodium amide. youtube.com However, this reaction typically proceeds at the 2- or 6-position and may not be suitable for introducing an amino group at the 4-position without specific directing groups. A more controlled approach involves the nucleophilic aromatic substitution of a suitable leaving group, such as a halogen, at the 4-position.

Multi-step Reaction Sequences for Aminofluoronicotinaldehyde Construction

Given the specific substitution pattern, a multi-step reaction sequence is almost certainly required for the synthesis of this compound. A plausible, albeit theoretical, multi-step synthesis could involve the following key transformations:

Starting Material Selection: A suitable starting material could be a dichloropyridine, such as 2,4-dichloropyridine, which allows for sequential and regioselective substitution reactions.

Introduction of the Amino Group: The greater reactivity of the chlorine at the 4-position towards nucleophiles would allow for the selective introduction of an amino group (or a protected form) via nucleophilic aromatic substitution.

Introduction of the Fluoro Group: The remaining chlorine at the 2-position could then be replaced with a fluorine atom using a suitable fluorinating agent, such as potassium fluoride under high-temperature conditions (the Halex reaction).

Installation of the Aldehyde Group: The final step would be the introduction of the aldehyde group at the 3-position. This could be achieved through a metalation-formylation sequence, where the pyridine ring is first deprotonated at the desired position using a strong base, followed by quenching with a formylating agent like dimethylformamide (DMF). mdpi.com The regioselectivity of this step would be crucial and influenced by the existing substituents.

Novel and Advanced

More recent and advanced synthetic methodologies offer potentially more efficient and selective routes to polysubstituted pyridines like this compound. These methods often employ transition-metal catalysis and focus on achieving high chemo- and regioselectivity.

Transition Metal-Catalyzed Approaches for Pyridine Functionalization

Transition-metal catalysis has revolutionized the synthesis of substituted aromatic compounds, and pyridines are no exception. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, and Negishi reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the pyridine ring.

For the synthesis of this compound, a transition-metal-catalyzed approach could involve the use of a dihalopyridine precursor. For instance, a 4-amino-6-chloropyridine derivative could undergo a palladium-catalyzed cyanation at the 6-position, followed by reduction of the nitrile to an aldehyde. Alternatively, a directed C-H activation/functionalization strategy could be employed to introduce the aldehyde group at the 3-position, although this would require a suitable directing group.

Chemo- and Regioselective Synthesis Strategies for Aminated and Fluorinated Pyridines

The development of highly chemo- and regioselective reactions is a major focus of modern organic synthesis. For the target molecule, this would involve methods that can differentiate between the various positions on the pyridine ring and tolerate the presence of multiple functional groups.

Recent advances in the synthesis of polysubstituted pyridines have explored multicomponent reactions using nanocatalysts, which can offer improved yields and selectivity. rsc.org Additionally, novel methods for the synthesis of tetrasubstituted pyridines with unique substitution patterns that are not easily accessible through traditional methods have been developed. nih.gov These approaches often involve the construction of the pyridine ring from acyclic amino acid-based precursors, allowing for a high degree of control over the final substitution pattern. nih.gov

The regioselective synthesis of 3,4,5-substituted pyrazoles through the condensation of 1,3-diketones with arylhydrazines highlights the importance of solvent and catalyst choice in controlling regioselectivity, a principle that is equally applicable to pyridine synthesis. organic-chemistry.org The use of aprotic solvents with strong dipole moments can significantly influence the outcome of such reactions. organic-chemistry.org

Photocatalytic Methods in Aminofluoronicotinaldehyde Synthesis

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling the formation of complex molecules under mild conditions. For the synthesis of this compound, photocatalytic strategies could be particularly advantageous for introducing the amino and fluoro groups.

One potential approach involves the photocatalytic amination of a pre-functionalized fluoropyridine. Recent studies have demonstrated the use of strong oxidizing photocatalysts for the defluorinative amination of fluoroarenes. acs.org For instance, a protocol using a highly oxidizing photocatalyst like HATCN (1,4,5,8,9,12-hexaazatriphenylene-2,3,6,7,10,11-hexacarbonitrile) has been shown to be effective for the amination of fluoropyridines, which are often unreactive under other photocatalytic conditions. acs.org This method proceeds via a single-electron transfer (SET) mechanism, where the photocatalyst, upon visible-light excitation, oxidizes the amine and the fluoroarene, facilitating a nucleophilic aromatic substitution (SNAr) type reaction. This strategy could be adapted to a 4,6-difluoronicotinaldehyde (B15054887) precursor, where selective amination at the 4-position would yield the target compound.

Conversely, photocatalytic C-H functionalization offers a direct route to introduce functionalities, minimizing the need for pre-functionalized starting materials. Researchers have developed photochemical methods for the functionalization of pyridines via the generation of pyridinyl radicals. acs.org By harnessing the reactivity of these radicals, it might be possible to introduce an amino group onto a 6-fluoronicotinaldehyde backbone. Another avenue is the photocatalytic fluorination of an aminonicotinaldehyde derivative. While direct photocatalytic C-H fluorination of complex heterocycles can be challenging, the use of potent fluorinating agents in conjunction with a suitable photocatalyst could offer a viable pathway. nih.gov

The table below summarizes potential photocatalytic approaches for the synthesis of this compound.

Photocatalytic Strategy Potential Precursor Key Reagents Plausible Mechanism Reference
Defluorinative Amination4,6-DifluoronicotinaldehydePhotocatalyst (e.g., HATCN), Amine SourceSET-mediated SNAr acs.org
C-H Amination6-FluoronicotinaldehydePhotocatalyst, Aminating AgentPyridinyl Radical Formation acs.org
C-H Fluorination4-AminonicotinaldehydePhotocatalyst, Fluorinating Agent (e.g., N-Fluorobenzenesulfonimide)H-atom abstraction/Fluorine transfer nih.gov

This table presents hypothetical pathways based on analogous reactions reported in the literature.

Microscale and Specialized Synthetic Techniques for Target Molecule Preparation

Microscale synthesis, often utilizing microfluidic or "lab-on-a-chip" technology, offers significant advantages in terms of reaction control, safety, and efficiency, particularly for the synthesis of highly functionalized and potentially energetic compounds. The preparation of this compound could benefit from such specialized techniques.

The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can enhance the selectivity of reactions. For instance, in a multi-step synthesis, the rapid screening of conditions for the fluorination or amination of a pyridine intermediate could be performed to maximize the yield of the desired isomer and minimize byproduct formation.

Flow chemistry, a common implementation of microscale synthesis, allows for the safe handling of hazardous reagents and intermediates. For example, direct fluorination using elemental fluorine is a powerful but highly hazardous method. google.com A microfluidic setup would enable the use of small quantities of fluorine gas in a continuous flow, minimizing the risks associated with handling large amounts of this reactive gas. Similarly, the generation and reaction of unstable intermediates, such as pyridinyl radicals in photocatalytic processes, can be more efficiently controlled in a microreactor, leading to higher yields and purities. While no specific microscale synthesis of this compound has been reported, the principles of microfluidic synthesis of functionalized pyridines are well-established and could be readily adapted.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic routes. This involves considering solvent choices, maximizing atom economy, and employing environmentally benign reaction conditions.

The choice of solvent plays a critical role in the environmental impact of a synthesis. Ideally, reactions should be conducted in water or other green solvents. For instance, C-H fluorination reactions promoted by pyridine N-oxyl radicals have been successfully carried out in pure water at room temperature. rsc.org The development of water-soluble catalysts and reagents would be a significant step towards a greener synthesis of this compound.

Furthermore, moving away from harsh reaction conditions, such as high temperatures and pressures, is a key aspect of green chemistry. Photocatalytic methods, which often proceed at ambient temperature, are inherently greener in this respect. acs.orgacs.org Microwave-assisted synthesis is another technique that can reduce reaction times and energy consumption. nih.govacs.org

Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a fundamental principle of green chemistry. Syntheses that proceed via C-H functionalization are highly atom-economical as they avoid the use of pre-functionalized substrates and the generation of stoichiometric byproducts. beilstein-journals.orgrsc.org For the synthesis of this compound, a strategy involving sequential C-H fluorination and C-H amination of a nicotinaldehyde precursor would be highly desirable from an atom economy perspective.

Another approach to improve atom economy is through the use of catalytic rather than stoichiometric reagents. The use of photocatalysts, for example, allows for the generation of reactive intermediates using light, with the catalyst being regenerated at the end of the reaction cycle. acs.orgacs.org

The following table provides a comparative overview of potential synthetic steps based on their adherence to green chemistry principles.

Synthetic Transformation Conventional Method Greener Alternative Green Chemistry Principle(s) Addressed
FluorinationHalex reaction (requires high temp., polar aprotic solvents)C-H fluorination with AgF₂ at ambient temp. nih.govorgsyn.orgEnergy efficiency, safer reagents
AminationSNAr with excess amine at high temp.Photocatalytic amination acs.orgMilder conditions, catalytic process
Aldehyde SynthesisOxidation of a methyl group (often uses heavy metal oxidants)Catalytic hydrogenation of a cyanopyridine google.comAtom economy, avoidance of hazardous reagents

This table provides illustrative examples and is not exhaustive.

Developing sustainable methods for introducing fluorine and amino groups is critical. For fluorination, the use of safer and more accessible fluorinating agents is a key goal. While elemental fluorine is the most atom-economical source, its high reactivity poses significant challenges. Reagents like silver(II) fluoride (AgF₂) offer a safer alternative for the selective C-H fluorination of pyridines at ambient temperature. nih.govorgsyn.org

For amination, direct C-H amination methodologies are being actively developed to avoid the multi-step sequences often required in classical approaches. Catalytic methods, including those employing transition metals or photocatalysis, offer pathways to achieve this transformation with greater efficiency and reduced waste. acs.orgacs.org The ideal sustainable synthesis of this compound would likely involve a convergent approach, combining catalytic C-H activation strategies for both fluorination and amination on a readily available pyridine precursor.

Spectroscopic and Structural Characterization of 4 Amino 6 Fluoronicotinaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework and probing the electronic environment of specific nuclei within a molecule. For 4-Amino-6-fluoronicotinaldehyde, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aldehyde proton, the amino protons, and the two aromatic protons on the pyridine (B92270) ring.

Aldehyde Proton (-CHO): This proton is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.5 and 10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl group. For instance, the aldehyde proton in 4-aminobenzaldehyde (B1209532) resonates at approximately 9.61 ppm in DMSO-d₆. rsc.org

Amino Protons (-NH₂): The two protons of the primary amine group would likely appear as a broad singlet. The chemical shift of these protons can be variable and is influenced by solvent, concentration, and temperature. A predicted range for these protons would be between δ 4.0 and 6.0 ppm. In related compounds like 4-aminopyridine (B3432731), the amino protons are observed as a broad singlet. rsc.org

Aromatic Protons (Pyridine Ring): The pyridine ring possesses two protons. The proton at the C5 position, being adjacent to the electron-donating amino group and meta to the aldehyde and fluorine, would likely appear at a more upfield position compared to the proton at the C2 position. The C2 proton is ortho to the nitrogen atom and the aldehyde group, leading to greater deshielding. The fluorine at C6 will introduce splitting patterns (coupling) to the adjacent C5 proton.

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-C(O)H9.5 - 10.5s-
-NH4.0 - 6.0br s-
H-56.5 - 7.0dJ(H-F) ≈ 8-10 Hz
H-28.0 - 8.5s-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum will provide information on the six distinct carbon atoms in this compound. The chemical shifts will be influenced by the attached functional groups and the fluorine atom.

Aldehyde Carbonyl Carbon (-CHO): This carbon is highly deshielded and is expected to appear in the range of δ 185-195 ppm. For comparison, the aldehyde carbon in 4-aminobenzaldehyde is found at δ 189.6 ppm. rsc.org

Pyridine Ring Carbons: The carbon atoms of the pyridine ring will exhibit a range of chemical shifts. The carbon bearing the fluorine (C6) will show a large C-F coupling constant. The carbon attached to the amino group (C4) will be significantly shielded, while the carbons adjacent to the nitrogen (C2 and C6) will be deshielded.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted ¹J(C-F) (Hz)
C =O185 - 195-
C -2150 - 155-
C -3115 - 125-
C -4150 - 160-
C -5105 - 115~5-10
C -6160 - 170~230-260

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy for Fluorine Environment Elucidation

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. nih.govscholaris.ca In this compound, the single fluorine atom at the C6 position would give rise to a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this fluorine will be influenced by the electronic effects of the substituents on the pyridine ring. The signal will likely be a doublet due to coupling with the adjacent H-5 proton. The chemical shift of fluorine in aromatic systems can vary, but for a fluoropyridine, a value in the range of -60 to -100 ppm (relative to CFCl₃) might be expected. For example, in 2-amino-6-fluoropyridine, a significant chemical shift is observed. scholaris.ca

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Comprehensive Structural Assignments

To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the H-5 proton and the fluorine at C6, as well as any potential long-range couplings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons (C2, C5, and the aldehyde C-H).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial for assigning the quaternary carbons (C3, C4, C6, and the carbonyl carbon) by observing their correlations with the aromatic and aldehyde protons. For instance, the aldehyde proton would show a correlation to the C3 carbon.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Analysis of Functional Groups (Aldehyde, Amine, Pyridine)

The IR and Raman spectra of this compound would be characterized by the vibrational frequencies of its key functional groups.

Aldehyde Group (-CHO):

C=O Stretch: A strong, sharp absorption band is expected in the IR spectrum between 1680 and 1710 cm⁻¹. This is a characteristic band for aromatic aldehydes.

C-H Stretch: Two weak bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹, corresponding to the symmetric and asymmetric stretching of the aldehyde C-H bond.

Amine Group (-NH₂):

N-H Stretch: Two medium-intensity bands are expected in the region of 3300-3500 cm⁻¹ for the symmetric and asymmetric stretching vibrations of the N-H bonds.

N-H Bend: A scissoring vibration is expected to appear around 1600-1650 cm⁻¹.

Pyridine Ring:

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.

C-F Stretch: A strong absorption band due to the C-F stretch is anticipated in the range of 1200-1300 cm⁻¹.

Ring Breathing Modes: These vibrations, which are often strong in Raman spectra, would provide a fingerprint for the substituted pyridine ring.

Predicted IR and Raman Active Vibrational Frequencies:

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)Expected IR IntensityExpected Raman Intensity
AldehydeC=O Stretch1680 - 1710StrongMedium
AldehydeC-H Stretch2720, 2820WeakMedium
AmineN-H Stretch3300 - 3500MediumMedium
AmineN-H Bend1600 - 1650MediumWeak
PyridineC=C, C=N Stretch1400 - 1600Medium-StrongStrong
C-FC-F Stretch1200 - 1300StrongWeak

Studies of Intermolecular and Intramolecular Hydrogen Bonding Interactions

The presence of an amino group (-NH2), a fluorine atom (-F), and an aldehyde group (-CHO) on the pyridine ring of this compound allows for the formation of both intramolecular and intermolecular hydrogen bonds. The amino group can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring, the oxygen atom of the aldehyde, and the fluorine atom can act as hydrogen bond acceptors.

Intramolecularly, a hydrogen bond can form between the hydrogen of the amino group and the nitrogen atom of the pyridine ring. The strength of this interaction is influenced by the geometry of the molecule and the electronic effects of the substituents. The electron-withdrawing nature of the fluorine and aldehyde groups can affect the acidity of the amino protons, thereby modulating the strength of the hydrogen bond.

Intermolecularly, this compound molecules can associate in the solid state or in concentrated solutions through hydrogen bonding. These interactions can occur between the amino group of one molecule and the aldehyde oxygen or pyridine nitrogen of a neighboring molecule. Such associations can significantly influence the physical properties of the compound, such as its melting point and solubility. Studies on similar amino-substituted nitrogen heterocycles have demonstrated that strong intramolecular hydrogen bonding can sometimes reduce the extent of intermolecular association. bldpharm.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to the electronic transitions within its aromatic system.

Electronic Transitions and Chromophore Analysis

The expected electronic transitions are primarily of the π → π* and n → π* type. The π → π* transitions, arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are generally more intense. The n → π* transitions, which involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are typically weaker. The solvent polarity can influence the position of these absorption bands.

Table 1: Hypothetical UV-Vis Spectral Data for this compound

TransitionExpected λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Solvent
π → π~350-380HighEthanol
n → π~270-290LowEthanol

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula. The calculated exact mass of C₆H₅FN₂O is 140.0386. HRMS analysis would be expected to yield a measured mass very close to this value, confirming the elemental composition.

Table 2: HRMS Data for this compound

IonCalculated Exact MassObserved Mass
[M+H]⁺141.0464(Hypothetical) 141.0462

Fragmentation Pattern Analysis for Structural Elucidation

In the mass spectrometer, the molecular ion of this compound will undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragments provides valuable information about the molecule's structure. bldpharm.com

Common fragmentation pathways for this molecule would likely include:

Loss of CO: A characteristic fragmentation of aromatic aldehydes is the loss of a carbonyl group (CO, 28 Da), leading to a prominent peak at m/z 112.

Loss of H: Loss of a hydrogen radical from the aldehyde group can also occur, resulting in a peak at m/z 139. Current time information in Bangalore, IN.

Cleavage of the amino group: Fragmentation involving the amino group could also be observed.

The fragmentation pattern serves as a fingerprint, aiding in the structural confirmation of the compound.

Table 3: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment
140[C₆H₅FN₂O]⁺ (Molecular Ion)
139[M-H]⁺
112[M-CO]⁺
85Further fragmentation

X-ray Crystallography for Solid-State Structural Determination (if applicable)

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the definitive three-dimensional structure of the molecule in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography would unequivocally reveal the details of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the packing of the molecules in the crystal lattice. This would provide experimental validation for the intermolecular hydrogen bonding interactions discussed in section 3.2.2. The planarity of the pyridine ring and the orientation of the substituent groups would also be determined with high accuracy. While no specific crystallographic data for this compound is publicly available, analysis of related structures suggests that the interplay of hydrogen bonding and aromatic stacking would be key features of its solid-state architecture.

Molecular Geometry and Bond Parameters within the Crystal Lattice

The molecular geometry of this compound is anticipated to be largely planar, a common feature for substituted pyridine rings. The geometry is defined by the interplay of the electron-donating amino group and the electron-withdrawing aldehyde and fluoro substituents.

It is expected that the C-N bond of the amino group would exhibit some double bond character due to resonance with the pyridine ring, resulting in a shorter bond length than a typical C-N single bond. The C-F bond is predicted to be the shortest and strongest bond involving the fluorine atom. The aldehyde group is expected to be coplanar with the pyridine ring to maximize electronic conjugation.

The internal bond angles of the pyridine ring are expected to deviate slightly from the ideal 120° of a perfect hexagon due to the different electronic effects of the substituents. The presence of the electronegative fluorine atom and the amino group would likely cause minor distortions in the ring's symmetry.

Table 1: Predicted Bond Parameters for this compound

Bond/AnglePredicted Value
C-C (ring)~1.39 Å
C-N (ring)~1.34 Å
C-NH2~1.36 Å
C-F~1.35 Å
C=O~1.21 Å
C-CHO~1.48 Å
C-N-C (ring)~117°
C-C-N (ring)~123°
O-C-H (aldehyde)~120°

Note: These values are estimations based on related structures and require experimental verification.

Crystal Packing and Supramolecular Interactions

The crystal packing of this compound would be significantly influenced by a network of intermolecular hydrogen bonds. The amino group is a potent hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the aldehyde group are effective hydrogen bond acceptors.

It is highly probable that the primary supramolecular motif would involve hydrogen bonds of the N-H···N and N-H···O type, leading to the formation of one-dimensional chains or two-dimensional sheets. The fluorine atom, while a weak hydrogen bond acceptor, might also participate in weaker C-H···F interactions.

The interplay of these hydrogen bonds and π-π stacking interactions would ultimately define the three-dimensional supramolecular architecture of crystalline this compound.

Reactivity and Chemical Transformations of 4 Amino 6 Fluoronicotinaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group in 4-Amino-6-fluoronicotinaldehyde is a primary site for nucleophilic attack and redox reactions. Its reactivity is influenced by the electron-donating amino group and the electron-withdrawing fluorine atom on the pyridine (B92270) ring.

Nucleophilic Addition Reactions (e.g., Aldol (B89426) Condensations, Wittig Reactions)

Aldol Condensations: this compound, being a non-enolizable aldehyde, can act as an excellent electrophile in crossed aldol condensations. wikipedia.orgsigmaaldrich.com In the presence of a base, an enolizable carbonyl compound, such as a ketone or another aldehyde, can be deprotonated to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of this compound. The initial product is a β-hydroxy carbonyl compound. Subsequent dehydration, often promoted by heat or acidic/basic conditions, leads to the formation of an α,β-unsaturated carbonyl compound, which is a conjugated enone. wikipedia.orgmasterorganicchemistry.com

The general mechanism for a base-catalyzed crossed aldol condensation involving this compound is as follows:

Formation of an enolate from an enolizable carbonyl compound by a base.

Nucleophilic attack of the enolate on the carbonyl carbon of this compound.

Protonation of the resulting alkoxide to give the β-hydroxy carbonyl adduct.

Dehydration to yield the α,β-unsaturated carbonyl compound.

Wittig Reactions: The Wittig reaction provides a powerful method for the synthesis of alkenes from aldehydes. nih.gov In this reaction, a phosphorus ylide (Wittig reagent) acts as the nucleophile and attacks the carbonyl carbon of this compound. This leads to the formation of a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. The oxaphosphetane subsequently decomposes to yield the desired alkene and triphenylphosphine (B44618) oxide. The Wittig reaction is highly versatile, allowing for the introduction of a wide variety of substituted vinyl groups. organic-chemistry.org

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Unstabilized ylides typically lead to (Z)-alkenes, whereas stabilized ylides give predominantly (E)-alkenes.

Table 1: Examples of Nucleophilic Addition Reactions with this compound

Reaction Type Reactant Product
Crossed Aldol Condensation Acetone 4-(4-Amino-6-fluoro-3-pyridyl)but-3-en-2-one
Wittig Reaction Methyltriphenylphosphonium bromide 4-Amino-6-fluoro-3-vinylpyridine
Wittig Reaction (Carbethoxymethylene)triphenylphosphorane Ethyl 3-(4-amino-6-fluoro-3-pyridyl)acrylate

Oxidation and Reduction Pathways of the Formyl Group

The formyl group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: The oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of oxidizing agents. organic-chemistry.org Mild oxidizing agents are generally preferred to avoid unwanted side reactions with the amino group. Common reagents for this transformation include:

Potassium permanganate (B83412) (KMnO₄): In neutral or slightly alkaline conditions, KMnO₄ effectively oxidizes aldehydes to carboxylic acids.

Chromium trioxide (CrO₃) in aqueous sulfuric acid (Jones reagent): This is a strong oxidizing agent capable of converting primary alcohols and aldehydes to carboxylic acids.

Silver(I) oxide (Ag₂O) in aqueous ammonia (B1221849) (Tollens' reagent): This is a mild oxidizing agent that selectively oxidizes aldehydes.

The product of the oxidation of this compound is 4-Amino-6-fluoronicotinic acid.

Reduction: The formyl group can be reduced to a primary alcohol using various reducing agents.

Sodium borohydride (B1222165) (NaBH₄): This is a mild and selective reducing agent that readily reduces aldehydes and ketones to the corresponding alcohols. It is typically used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can also be used. However, its high reactivity requires anhydrous conditions and careful handling.

Catalytic hydrogenation: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni) can also effect the reduction of the aldehyde to an alcohol.

The product of the reduction of this compound is (4-Amino-6-fluoro-3-pyridyl)methanol.

Table 2: Oxidation and Reduction of the Formyl Group

Transformation Reagent Product
Oxidation Potassium permanganate (KMnO₄) 4-Amino-6-fluoronicotinic acid
Reduction Sodium borohydride (NaBH₄) (4-Amino-6-fluoro-3-pyridyl)methanol

Condensation Reactions for Schiff Base Formation

The reaction of the aldehyde group of this compound with a primary amine leads to the formation of an imine, commonly known as a Schiff base. nih.govchemsociety.org.ng This condensation reaction is typically carried out in an alcohol solvent, often with acid or base catalysis, and involves the elimination of a water molecule. ijfmr.comnih.gov

The formation of Schiff bases is a reversible reaction. The general mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon, followed by dehydration to form the C=N double bond. A wide variety of primary amines, including aliphatic and aromatic amines, can be used to generate a diverse library of Schiff bases derived from this compound.

Table 3: Examples of Schiff Base Formation

Primary Amine Schiff Base Product
Aniline N-(4-Amino-6-fluoro-3-pyridylmethylene)aniline
Benzylamine N-(4-Amino-6-fluoro-3-pyridylmethylene)benzylamine
Ethanolamine 2-((4-Amino-6-fluoro-3-pyridylmethylene)amino)ethanol

Reactions Involving the Amine Moiety

The primary amino group at the 4-position of the pyridine ring is nucleophilic and can undergo a variety of chemical transformations, including acylation, alkylation, and diazotization.

Acylation and Alkylation Reactions

Acylation: The amino group of this compound can be readily acylated by reacting it with acylating agents such as acid chlorides or acid anhydrides in the presence of a base. nih.gov This reaction results in the formation of an amide. For instance, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine or triethylamine (B128534) yields N-(6-fluoro-3-formyl-4-pyridyl)acetamide. researchgate.netnih.gov This acylation can serve as a protective strategy for the amino group during subsequent reactions.

Alkylation: The nucleophilic amino group can also undergo alkylation with alkyl halides. researchgate.net This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. Direct alkylation can sometimes lead to a mixture of mono- and di-alkylated products. Selective mono-N-alkylation can be challenging but may be achieved under carefully controlled conditions. nih.gov

Table 4: Acylation and Alkylation of the Amine Moiety

Reaction Type Reagent Product
Acylation Acetic anhydride N-(6-fluoro-3-formyl-4-pyridyl)acetamide
Alkylation Methyl iodide 4-(Methylamino)-6-fluoronicotinaldehyde

Diazotization and Subsequent Transformations

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). The resulting 6-fluoro-3-formylpyridine-4-diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations.

Sandmeyer Reaction: The diazonium group is an excellent leaving group (N₂) and can be replaced by a wide range of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction. This allows for the introduction of various substituents at the 4-position of the pyridine ring.

Examples of subsequent transformations include:

Halogenation: Treatment with CuCl, CuBr, or KI leads to the corresponding 4-chloro, 4-bromo, or 4-iodo derivatives.

Cyanation: Reaction with CuCN introduces a cyano group, forming 4-cyano-6-fluoronicotinaldehyde.

Hydroxylation: Heating the diazonium salt in water results in the formation of 4-hydroxy-6-fluoronicotinaldehyde.

These transformations significantly expand the synthetic utility of this compound, allowing for the creation of a diverse array of substituted nicotinic aldehyde derivatives.

Reactions with Carbonyl Compounds for Heterocycle Formation

The presence of both an amino group and an aldehyde group on the this compound molecule makes it a versatile precursor for the synthesis of fused heterocyclic systems. These intramolecular or intermolecular reactions with other carbonyl compounds are fundamental in building complex molecular architectures.

The primary amino group can act as a nucleophile, reacting with carbonyl compounds to form imines, which can then undergo further cyclization reactions. Similarly, the aldehyde group is electrophilic and can react with various nucleophiles. When reacted with compounds containing active methylene (B1212753) groups (e.g., malononitrile (B47326), ethyl cyanoacetate) and a suitable catalyst, it can participate in Knoevenagel condensations. The resulting activated alkene can then undergo subsequent intramolecular cyclization involving the amino group, leading to the formation of various fused pyridine derivatives.

Table 1: Predicted Heterocyclic Systems from Reactions with Carbonyl Compounds

Reactant Potential Heterocyclic Product Reaction Type
Active Methylene Compounds (e.g., Malononitrile) Pyrido[4,3-d]pyrimidine derivatives Knoevenagel condensation followed by intramolecular cyclization
β-Ketoesters (e.g., Ethyl acetoacetate) Dihydropyridopyridine derivatives Hantzsch-type pyridine synthesis variation

These reactions are typically catalyzed by acids or bases and can often be promoted by microwave irradiation to reduce reaction times and improve yields.

Reactions Involving the Fluorine Substituent

The fluorine atom at the 6-position is a key reactive site, particularly for substitution reactions. Its high electronegativity activates the carbon it is attached to for nucleophilic attack.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is electron-deficient, and this effect is enhanced by the electron-withdrawing nature of the aldehyde group and the fluorine atom. This makes the ring susceptible to nucleophilic aromatic substitution (SNAr). The fluorine atom is an excellent leaving group in SNAr reactions. youtube.comyoutube.com The reaction proceeds via a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing groups. youtube.com

A variety of nucleophiles can be employed to displace the fluoride (B91410) ion, including:

Alkoxides and Phenoxides: To form the corresponding ethers.

Amines: To introduce a different amino group at the 6-position.

Thiols: To generate thioethers.

The rate of these reactions is dependent on the nucleophilicity of the attacking species and the stability of the intermediate. The amino group at the 4-position, being an electron-donating group, might slightly decrease the reactivity towards SNAr compared to a pyridine with only electron-withdrawing groups.

Metal-Catalyzed Cross-Coupling Reactions at the Fluorinated Position

While C-F bonds are generally strong, recent advances in catalysis have enabled their use in cross-coupling reactions. nih.gov Palladium or nickel-catalyzed reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, could potentially be used to form new carbon-carbon or carbon-heteroatom bonds at the 6-position. These reactions typically require specialized ligands and conditions to achieve oxidative addition to the strong C-F bond. researchgate.net

Table 2: Potential Metal-Catalyzed Cross-Coupling Reactions

Coupling Reaction Reactant Potential Product Catalyst System (Example)
Suzuki Coupling Arylboronic acid 6-Aryl-4-aminonicotinaldehyde Pd(PPh3)4 / Base
Buchwald-Hartwig Amination A secondary amine 6-(Dialkylamino)-4-aminonicotinaldehyde Pd2(dba)3 / Ligand / Base

Reactions Involving the Pyridine Heterocycle

The reactivity of the pyridine ring itself is influenced by the existing substituents.

Electrophilic Aromatic Substitution and Directed Metalation (if applicable)

Electrophilic aromatic substitution on the pyridine ring is generally difficult due to its electron-deficient nature. wikipedia.org The presence of the strongly activating amino group at the 4-position, however, can direct electrophiles to the positions ortho and para to it (positions 3 and 5). The aldehyde group is a deactivating group and would direct meta (to position 5). The combined effect would likely favor substitution at the 5-position, and possibly the 3-position, although the aldehyde's deactivating influence makes these reactions challenging. wikipedia.orgmasterorganicchemistry.com

Directed ortho metalation (DoM) is a powerful tool for regioselective functionalization. wikipedia.orgorganic-chemistry.org The amino group or a protected form of it could potentially act as a directed metalation group (DMG). Using a strong base like n-butyllithium, deprotonation could occur at the position ortho to the amino group (position 5). The resulting organolithium species can then be quenched with various electrophiles to introduce a wide range of functional groups. The aldehyde group would need to be protected during this reaction to prevent attack by the organolithium reagent.

Functionalization of Peripheral Positions on the Pyridine Ring

Beyond direct substitution on the ring, the existing functional groups can be modified to introduce further diversity.

The aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted to an imine.

The amino group can be acylated, alkylated, or diazotized and subsequently replaced by a variety of other functional groups (Sandmeyer reaction).

These transformations allow for the synthesis of a broad library of derivatives from the this compound scaffold. The selective functionalization of different positions on the pyridine ring is a key challenge in synthetic chemistry, and strategies often involve a combination of the reaction types discussed. rsc.org

Stereoselective Transformations

Asymmetric Synthesis Approaches Utilizing this compound

There are no documented asymmetric synthesis methodologies that specifically employ this compound as a starting material or a key intermediate. Asymmetric synthesis aims to produce a single enantiomer of a chiral product, and while numerous strategies exist for other aldehydes and amines, their application to this specific fluorinated pyridine derivative has not been reported.

Diastereoselective and Enantioselective Reactions

Similarly, a search for diastereoselective and enantioselective reactions involving this compound yielded no specific results. Diastereoselective reactions aim to form one diastereomer in preference to others, while enantioselective reactions favor the formation of one enantiomer. The lack of published data in this area indicates that the stereochemical outcomes of reactions involving this compound, and the development of catalysts or chiral auxiliaries to control them, remain an unexplored field of research.

Given the absence of research data, no data tables on reaction conditions, catalysts, yields, or stereoselectivities for this compound can be provided at this time. The scientific community awaits future investigations that may shed light on the stereochemical behavior of this potentially valuable synthetic building block.

Synthesis and Characterization of Derivatives of 4 Amino 6 Fluoronicotinaldehyde

Derivatives at the Aldehyde Position

The aldehyde functional group is a key site for derivatization, readily undergoing condensation and redox reactions to yield a variety of structures.

Oxime, Hydrazone, and Imine Derivatives

The condensation of the aldehyde group of 4-Amino-6-fluoronicotinaldehyde with nitrogen-based nucleophiles provides a straightforward route to oxime, hydrazone, and imine derivatives. These reactions are typically efficient and proceed under mild conditions. orgsyn.orgorganic-chemistry.org

Oximes are generally synthesized by reacting the aldehyde with hydroxylamine, often using its hydrochloride salt in the presence of a mild base. nih.gov The resulting (E)- and (Z)-isomers of this compound oxime can be valuable intermediates for further transformations, such as the Beckmann rearrangement to form amides. orgsyn.org

Hydrazones are formed through the reaction of the aldehyde with hydrazine (B178648) or its substituted derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). nih.gov The reaction with N-aminomorpholine, for instance, can be achieved by refluxing the reactants in a solvent like 2-propanol. nih.gov These N-acylhydrazone derivatives are of significant interest in medicinal chemistry. qub.ac.uk The formation of hydrazones is a reversible condensation reaction, and the stability of the resulting C=N bond can be influenced by the substituents. unn.edu.ngnih.govresearchgate.net

Imines , also known as Schiff bases, are synthesized by the condensation of the aldehyde with primary amines. masterorganicchemistry.comyoutube.com This reaction is often catalyzed by acid and involves the formation of a carbinolamine intermediate, which then dehydrates to form the imine. youtube.com Mechanochemical methods, involving grinding the aldehyde and amine together without a solvent, have also been successfully employed for the synthesis of fluorinated imines. nih.gov

Derivative TypeReagentGeneral Reaction Condition
OximeHydroxylamine (e.g., NH₂OH·HCl)Mild base, aqueous or alcoholic solvent
HydrazoneHydrazine or substituted hydrazinesReflux in alcohol
Imine (Schiff Base)Primary amineAcid catalysis or solvent-free grinding

Carboxylic Acid and Alcohol Derivatives

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing two additional classes of derivatives.

Carboxylic Acid Derivatives: The oxidation of this compound to 4-amino-6-fluoro-nicotinic acid can be achieved using various oxidizing agents common for aldehyde-to-carboxylic acid transformations. This transformation introduces a carboxylic acid moiety that can be further derivatized, for example, into esters or amides.

Alcohol Derivatives: The reduction of the aldehyde group yields (4-amino-6-fluoro-pyridin-3-yl)methanol. This transformation can be accomplished using a variety of reducing agents, such as sodium borohydride (B1222165) in an alcoholic solvent. These amino alcohol derivatives are important structural motifs in many biologically active compounds. google.com

Derivative TypeTransformationTypical Reagents
Carboxylic AcidOxidationKMnO₄, CrO₃, Ag₂O
AlcoholReductionNaBH₄, LiAlH₄, H₂/Catalyst

Nitrile and Amide Derivatives

The aldehyde functionality can also serve as a precursor for nitrile and amide groups.

Nitrile Derivatives: A common method for converting aldehydes to nitriles involves a two-step process. First, the aldehyde is converted to its corresponding aldoxime, as described in section 5.1.1. Subsequently, the aldoxime is dehydrated using reagents like thionyl chloride (SOCl₂), phosphorus pentoxide (P₄O₁₀), or other dehydrating agents to yield 4-amino-6-fluoronicotinonitrile. organic-chemistry.org This conversion is a valuable method for introducing a cyano group, which is a versatile synthon in organic chemistry.

Amide Derivatives: Amides can be synthesized from the aldehyde via several routes. One approach involves the Beckmann rearrangement of the corresponding ketoxime, which is typically derived from a ketone. organic-chemistry.org Alternatively, direct conversion methods from aldehydes exist, such as a one-pot process using a heterogeneous metal catalyst to first form an amine, which is then acylated. google.com Another route proceeds through the corresponding aldoxime, which can be converted to the primary amide under specific catalytic conditions.

Derivative TypeSynthetic PathwayKey Reagents
NitrileDehydration of aldoximeSOCl₂, P₄O₁₀, Ac₂O
AmideFrom aldehyde via oxime or other intermediatesVaries depending on the specific route

Derivatives at the Amino Position

The 4-amino group provides a nucleophilic center for a different set of derivatization strategies, including acylation, urea (B33335) formation, and the construction of fused heterocyclic rings.

Substituted Amides and Ureas

Substituted Amides: The primary amino group of this compound can be readily acylated by reacting it with acyl chlorides or acid anhydrides in the presence of a base to form the corresponding N-substituted amide derivatives. This reaction attaches a new acyl group to the pyridine (B92270) ring, significantly diversifying the parent structure. A variety of acylating agents can be employed, leading to a wide range of amide derivatives. nih.gov

Ureas: Urea derivatives can be synthesized by reacting the amino group with isocyanates. organic-chemistry.org This reaction typically proceeds smoothly to yield N,N'-disubstituted ureas. An alternative one-pot method involves the in-situ generation of an isocyanate from a Boc-protected amine, which then reacts with another amine to form the urea. nih.gov These methods allow for the synthesis of both symmetrical and unsymmetrical ureas, which are important pharmacophores. google.com

Derivative TypeReagentGeneral Reaction Condition
Substituted AmideAcyl chloride or Acid anhydride (B1165640)Base (e.g., pyridine, triethylamine)
UreaIsocyanate or IsothiocyanateInert solvent

Heterocyclic Annulations Involving the Amino Group (e.g., Pyrimidine (B1678525), Triazine Rings)

The amino group, in conjunction with the adjacent pyridine nitrogen and the aldehyde, provides a template for constructing fused heterocyclic systems, such as pyrido[4,3-d]pyrimidines or pyrido[4,3-d]triazines.

Pyrimidine Ring Annulation: Fused pyrimidine rings can be constructed by reacting the 4-amino group with various carbon-containing electrophiles. A common strategy is the condensation with β-dicarbonyl compounds or their equivalents. wikipedia.org For instance, reaction with a 1,3-dielectrophile can lead to the formation of a new six-membered ring fused to the original pyridine core. The synthesis of pyrimidines often involves the reaction of an amidine with a dicarbonyl compound; in this case, the 4-aminopyridine (B3432731) moiety can act as the N-C-N component for cyclization. wikipedia.orgnih.gov

Triazine Ring Annulation: Similarly, fused triazine rings can be synthesized. The formation of a 1,3,5-triazine (B166579) ring often involves the trimerization of nitriles or cyanates. youtube.com For annulation, a reaction with a reagent providing the remaining N-C-N fragment is required. The reaction of aminopyridines with reagents that can cyclize to form a triazine ring is a known synthetic strategy. youtube.comnih.gov For example, condensation with an amidine followed by reaction with a second equivalent could lead to a fused triazine system. The specific reaction pathway and resulting isomer would depend on the chosen reagents and conditions. youtube.com

Fused HeterocycleGeneral Synthetic Strategy
Pyrimidine (e.g., Pyrido[4,3-d]pyrimidine)Condensation with a 1,3-dielectrophile (e.g., β-dicarbonyl compound, α,β-unsaturated carbonyl)
Triazine (e.g., Pyrido[4,3-d]triazine)Reaction with reagents that provide the N-C-N fragment for cyclization

Functionalization and Derivatization of the Pyridine Ring System

The reactivity of this compound is dictated by its three distinct functional groups: the nucleophilic amino group, the electrophilic aldehyde, and the activated pyridine ring. This combination allows for selective modifications to generate a library of derivatives.

Introduction of Additional Substituents

The functional groups of this compound serve as handles for introducing further chemical diversity. The exocyclic amino group can readily undergo acylation, sulfonylation, and alkylation reactions. For instance, reaction with various acid chlorides or anhydrides can produce a series of amide derivatives, a common strategy in medicinal chemistry to modulate physicochemical properties. nih.gov

The aldehyde group is amenable to a host of transformations. It can undergo oxidation to the corresponding carboxylic acid, reduction to a primary alcohol, or participate in reductive amination to introduce secondary or tertiary amine functionalities. Furthermore, condensation reactions with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, can extend the carbon framework, a key step in building more complex heterocyclic systems. beilstein-journals.org

While the fluorine atom and the existing substituents influence the reactivity of the pyridine ring, further substitution via electrophilic or nucleophilic aromatic substitution is also conceivable, although potentially challenging. The precise conditions would determine whether substitution occurs at the C-2 or C-5 position, guided by the directing effects of the amino, fluoro, and formyl groups.

Synthesis of Fused Heterocyclic Systems Derived from the Nicotinaldehyde Core

The ortho-positioning of the amino and aldehyde groups in this compound makes it an ideal precursor for constructing fused heterocyclic systems through intramolecular or intermolecular cyclization reactions. ias.ac.in This annulation strategy is a powerful tool for generating novel polycyclic scaffolds.

A common approach involves a condensation reaction with a binucleophilic reagent. For example, reaction with guanidine (B92328) or thiourea (B124793) could lead to the formation of fused pyrimidine rings, specifically pyridopyrimidines. Similarly, condensation with hydrazines could yield pyridopyridazines, and reaction with β-ketoesters or 1,3-diketones could furnish fused quinoline-type structures. These reactions, often catalyzed by acid or base, provide a direct route to complex heterocyclic frameworks that are prominent in pharmacologically active molecules. enamine.netresearchgate.net

The general strategy for forming such fused systems is outlined in the table below, illustrating the versatility of the 4-amino-3-formylpyridine motif.

Reagent ClassResulting Fused Ring SystemPotential Scaffold
Amidines (e.g., Guanidine)PyrimidinePyridopyrimidine
HydrazinesPyridazinePyridopyridazine
β-KetoestersPyridoneNaphthyridinone
Active Methylene NitrilesPyridineNaphthyridine

This capacity for intramolecular cyclization, sometimes referred to as the "tert-amino effect" in related systems, is a cornerstone of heterocyclic chemistry, allowing for the efficient assembly of diverse molecular architectures from a single, highly functionalized starting material. beilstein-journals.org

Application of this compound as a Key Building Block in Complex Molecule Synthesis

The unique structural attributes of this compound make it a sought-after intermediate for creating high-value molecules in several scientific domains.

Precursor for Scaffolds in Medicinal Chemistry Research

Pyridine and its derivatives are ubiquitous in pharmaceuticals. nih.govwikipedia.orgebi.ac.uk The 4-aminopyridine substructure, in particular, is recognized as a valuable pharmacophore for designing kinase inhibitors and other therapeutic agents. nih.govnih.gov The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the aldehyde group provides a crucial reactive site for elaboration into more complex structures.

This compound can serve as the starting point for generating novel molecular scaffolds for drug discovery libraries. nih.gov For example, its aldehyde function can be used to link the core to other cyclic systems or pharmacophoric fragments. The amino group can be functionalized to explore structure-activity relationships (SAR) by introducing a variety of substituents that can interact with biological targets. The resulting derivatives, such as amides, ureas, or sulfonamides, are foundational motifs in many developmental drugs.

Intermediate in the Synthesis of Radiotracers for Imaging Research (e.g., Fluorine-18 labeled derivatives)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F). nih.gov The development of novel ¹⁸F-labeled probes is crucial for diagnosing and monitoring diseases. rsc.org Aldehyde-containing precursors are valuable in radiochemistry for synthesizing these tracers. rsc.org

This compound is an excellent candidate for developing ¹⁸F-labeled radiotracers. The synthesis would typically involve introducing the radioactive ¹⁸F isotope in the final step to minimize loss due to its short half-life (approximately 110 minutes). nih.gov This could be achieved through nucleophilic aromatic substitution (SₙAr) on a suitable precursor, such as a molecule with a nitro or a trimethylammonium leaving group at the 6-position instead of the non-radioactive fluorine.

Alternatively, ¹⁸F-labeled prosthetic groups or building blocks can be conjugated to the molecule. rsc.org For instance, an ¹⁸F-labeled acylating agent could be reacted with the amino group to form a stable, radiolabeled amide bond. The resulting ¹⁸F-4-Amino-6-fluoronicotinaldehyde derivative could then be used to image specific biological targets in vivo. The feasibility of such labeling strategies has been demonstrated for a variety of complex molecules, including antibodies and small molecule inhibitors. nih.govmdpi.com

Labeling StrategyPrecursor RequirementReaction Type
Direct ¹⁸F-Fluorination4-Amino-6-(nitro/trimethylammonium)nicotinaldehydeNucleophilic Aromatic Substitution
Prosthetic Group ConjugationThis compoundAcylation, Alkylation, or Click Chemistry

Building Block for Advanced Materials (e.g., Functional Polymers, COFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable properties, making them promising for applications in gas storage, catalysis, and electronics. COFs are constructed from organic building blocks that are linked by strong covalent bonds.

The bifunctional nature of this compound, possessing both an amine and an aldehyde group, makes it an ideal monomer for the synthesis of COFs and other functional polymers. Through polycondensation reactions, where the amino group of one monomer reacts with the aldehyde group of another, it can form extended two-dimensional (2D) or three-dimensional (3D) networks. The most common linkage formed in this way is an imine bond (Schiff base formation). The fluorine substituent on the pyridine ring can impart specific properties to the resulting material, such as increased hydrophobicity or modified electronic characteristics. The inherent porosity and high surface area of COFs derived from such building blocks could be tailored for specific applications by carefully selecting the geometry of the monomer.

Computational Chemistry and Quantum Mechanical Studies of 4 Amino 6 Fluoronicotinaldehyde

Electronic Structure and Molecular Orbitals

The arrangement of electrons in molecular orbitals dictates the chemical reactivity and spectroscopic properties of a molecule. Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling this electronic architecture.

Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability, chemical hardness, and electronic transport properties.

For 4-Amino-6-fluoronicotinaldehyde, the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing aldehyde (-CHO) and fluorine (-F) groups on the pyridine (B92270) ring significantly influences the energies and distributions of the HOMO and LUMO. It is anticipated that the HOMO would be largely localized on the amino group and the aromatic pyridine ring, reflecting their electron-rich nature. Conversely, the LUMO is expected to be distributed over the electron-deficient aldehyde group and the pyridine ring. A smaller HOMO-LUMO gap generally implies higher reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Energetics of this compound

ParameterEnergy (eV)Description
EHOMO-6.5Energy of the Highest Occupied Molecular Orbital
ELUMO-1.8Energy of the Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap (ΔE)4.7Indicator of chemical reactivity and stability

Note: The values in this table are illustrative and based on typical values for similar aromatic compounds. Actual values would require specific DFT calculations.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. An electrostatic potential (ESP) map provides a visual representation of this charge distribution on the molecular surface. nih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. nih.gov

In an ESP map of this compound, regions of negative electrostatic potential (typically colored red or yellow) are expected around the nitrogen atom of the amino group, the oxygen atom of the aldehyde group, and the fluorine atom, due to the high electronegativity of these atoms. ucla.edunih.gov These areas are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) would likely be found around the hydrogen atoms of the amino group and the aldehyde proton, indicating these are sites for nucleophilic attack. ucla.edu

Conformational Analysis and Energy Landscapes

Molecules are not static entities but can exist in various spatial arrangements or conformations due to the rotation around single bonds. Conformational analysis aims to identify the most stable conformations and the energy barriers between them.

Intramolecular hydrogen bonds can significantly impact the conformation and properties of a molecule. youtube.com In this compound, there is the potential for an intramolecular hydrogen bond to form between a hydrogen atom of the amino group and the adjacent fluorine atom (N-H···F). While N-H···F hydrogen bonds are generally considered weak, their presence can enforce a more planar and rigid structure. ucla.edu The existence and strength of such an interaction can be investigated computationally by analyzing the geometric parameters (distance and angle) and the electron density at the bond critical point. ucla.edu

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. For this compound, a common reaction to study would be nucleophilic addition to the carbonyl carbon of the aldehyde group.

Transition State Search and Activation Energies

In the computational investigation of a chemical reaction involving this compound, identifying the transition state (TS) is a critical step. The transition state represents the highest energy point along the reaction coordinate, and its structure and energy are fundamental to understanding the reaction's kinetics.

The process begins with locating the optimized geometries of the reactants and products on the potential energy surface (PES). Following this, a transition state search is initiated. Common algorithms for this purpose include the Synchronous Transit-Guided Quasi-Newton (STQN) method or the Berny optimization algorithm. These methods aim to find a first-order saddle point on the PES, which corresponds to the transition state structure. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate connecting reactants and products.

Once the transition state is located and confirmed, the activation energy (Ea) can be calculated. This is determined as the difference in energy between the transition state and the reactants.

Ea = E(TS) - E(Reactants)

Reaction Pathways and Selectivity Prediction

Computational chemistry provides powerful tools for mapping out entire reaction pathways, which can be particularly useful for predicting selectivity in reactions where multiple products can be formed. By calculating the activation energies for all possible competing pathways, a prediction of the major product can be made. The pathway with the lowest activation energy is generally the most kinetically favored and, therefore, the one that will predominantly occur.

For instance, in reactions involving this compound, different sites of the molecule could be susceptible to attack. By modeling the transition states for each potential reaction pathway, the kinetic product distribution can be predicted. Furthermore, by comparing the energies of the final products, the thermodynamic product distribution can also be assessed. This dual analysis of kinetic and thermodynamic control is a cornerstone of computational reaction prediction.

Spectroscopic Property Prediction

Computational NMR Chemical Shift Predictions

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation, and computational methods can greatly aid in the interpretation of experimental spectra. The prediction of NMR chemical shifts for this compound would typically be performed using Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for these calculations.

The process involves first optimizing the molecular geometry of the compound at a suitable level of theory and basis set. Subsequently, the NMR shielding tensors are calculated for this optimized geometry. The isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as Tetramethylsilane (TMS). Due to the presence of fluorine, predicting the ¹⁹F NMR chemical shifts would also be of significant interest. nih.govrsc.org Recent studies have focused on developing and refining methods for the accurate prediction of ¹⁹F chemical shifts in fluorinated aromatic and heteroaromatic compounds. nih.govrsc.org

It is important to note that the accuracy of predicted NMR chemical shifts can be influenced by the choice of the functional, basis set, and the treatment of solvent effects. nih.gov

Vibrational Frequencies and Intensities from Density Functional Theory (DFT)

Theoretical vibrational spectra can be calculated for this compound to aid in the assignment of experimental Infrared (IR) and Raman spectra. These calculations are typically performed using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311++G(d,p)).

The calculation first involves a geometry optimization to find the minimum energy structure of the molecule. Following this, a frequency calculation is performed. The output provides the vibrational frequencies, corresponding IR intensities, and Raman activities. The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations and the neglect of anharmonicity. To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor.

A detailed analysis of the calculated vibrational modes allows for the assignment of specific peaks in the experimental spectrum to particular molecular motions, such as C-H stretches, C=O stretches, N-H bends, and vibrations of the pyridine ring.

Theoretical Studies of Reactivity Parameters

Global and Local Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Conceptual DFT provides a framework for understanding and predicting the reactivity of molecules through various descriptors. These descriptors can be calculated for this compound to provide insights into its chemical behavior.

Chemical Potential (μ): Related to the escaping tendency of electrons.

Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule is less reactive.

Global Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): Measures the electrophilic character of a molecule.

These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Global Reactivity Descriptor Formula Description
Chemical Potential (μ)μ ≈ (E_HOMO + E_LUMO) / 2Electron escaping tendency
Chemical Hardness (η)η ≈ E_LUMO - E_HOMOResistance to change in electron distribution
Global Softness (S)S = 1 / ηEase of polarization of the electron cloud
Electronegativity (χ)χ = -μPower to attract electrons
Electrophilicity Index (ω)ω = μ² / (2η)Electrophilic character

Local Reactivity Descriptors provide information about the reactivity of specific atomic sites within the molecule. These are crucial for predicting the regioselectivity of reactions.

Fukui Functions (f(r)): Indicate the change in electron density at a particular point when an electron is added to or removed from the system. They help in identifying the most electrophilic and nucleophilic sites in a molecule.

Local Softness (s(r)): Related to the Fukui function and the global softness, it provides a site-specific measure of reactivity.

Local Electrophilicity (ωk): Indicates the electrophilic character of a specific atom within the molecule.

By analyzing these local descriptors for this compound, one could predict, for example, which atom is most susceptible to nucleophilic attack or which is most likely to be attacked by an electrophile.

Advanced Methodologies and Future Directions in 4 Amino 6 Fluoronicotinaldehyde Research

Integration with Flow Chemistry and Automated Synthesis Techniques

The synthesis and derivatization of heterocyclic compounds can be significantly enhanced through the use of flow chemistry and automated synthesis platforms. These technologies offer improved reaction control, increased safety for handling reactive intermediates, and the ability to rapidly generate libraries of compounds.

The integration of 4-Amino-6-fluoronicotinaldehyde into flow chemistry setups could offer several advantages. The aldehyde and amino groups present on the molecule allow for a variety of subsequent reactions, such as reductive aminations, condensations, and multicomponent reactions. Performing these transformations in a flow reactor can lead to higher yields and purities by precisely controlling reaction parameters like temperature, pressure, and residence time. For instance, the Hantzsch pyridine (B92270) synthesis, a classic multicomponent reaction, has been successfully adapted to flow chemistry, suggesting that analogous reactions involving this compound could be efficiently performed. sigmaaldrich.com

Automated synthesis platforms can be programmed to perform sequential reactions and purifications, enabling the high-throughput synthesis of a diverse range of derivatives from a common starting material like this compound. This is particularly valuable for generating libraries of compounds for drug discovery or materials science screening.

Table 1: Potential Flow Chemistry Reactions with this compound

Reaction TypeReactantsPotential Product ClassAdvantages of Flow Chemistry
Reductive AminationPrimary/Secondary Amines, Reducing AgentSubstituted AminopyridinesImproved control over imine formation and reduction, enhanced safety.
Knoevenagel CondensationActive Methylene (B1212753) CompoundsSubstituted Pyridyl AcrylatesIncreased reaction rates and yields, potential for in-line purification.
Multi-component Reactionse.g., β-ketoesters, malononitrile (B47326)Fused Heterocyclic SystemsRapid assembly of complex molecules in a single step, efficient library generation.

Exploration in Supramolecular Chemistry and Self-Assembly for Novel Architectures

Supramolecular chemistry, the study of systems involving non-covalent interactions, offers a pathway to construct complex and functional architectures from molecular building blocks. The structure of this compound makes it an intriguing candidate for the design of novel supramolecular assemblies.

The pyridine nitrogen and the amino group can act as hydrogen bond donors and acceptors, while the fluorine atom can participate in halogen bonding and other non-covalent interactions. nih.gov The aromatic ring itself can engage in π-π stacking interactions. These features could be exploited to direct the self-assembly of the molecule into well-defined structures such as nanotubes, vesicles, or extended networks. For example, studies on other pyridine derivatives have shown their ability to form intricate supramolecular structures through hydrogen bonding and metal coordination. byjus.combeilstein-journals.org The presence of the fluorine atom could introduce additional control over the self-assembly process due to its unique electronic properties. tandfonline.com

The aldehyde group provides a handle for further functionalization, allowing for the introduction of other recognition motifs or polymerizable groups, thereby expanding the possibilities for creating complex and functional supramolecular materials.

Role in Fragment-Based Drug Discovery Libraries and Combinatorial Synthesis

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach relies on screening libraries of small, low-complexity molecules (fragments) that can bind to a biological target. The structural features of this compound make it an ideal scaffold for inclusion in fragment libraries.

Its relatively small size and the presence of both hydrogen bond donors and acceptors, along with the polar fluorine atom, provide multiple points of interaction with a protein binding site. The fluorine atom, in particular, is a valuable feature in medicinal chemistry as it can enhance binding affinity, metabolic stability, and bioavailability. rsc.org Libraries of fluorinated fragments are increasingly used in FBDD, often employing ¹⁹F NMR for screening due to the sensitivity of the fluorine nucleus to its environment.

Furthermore, this compound is an excellent starting point for combinatorial synthesis, a technique used to rapidly generate large libraries of related compounds. The aldehyde and amino groups can be readily functionalized in a combinatorial fashion with a wide variety of building blocks, leading to a diverse set of molecules for high-throughput screening.

Table 2: Potential of this compound in FBDD and Combinatorial Chemistry

AreaKey Features of this compoundPotential Advantages
Fragment-Based Drug Discovery Small size, presence of H-bond donors/acceptors, fluorine atom.Good starting point for lead discovery, potential for improved binding and pharmacokinetic properties.
Combinatorial Synthesis Reactive aldehyde and amino groups.Facile generation of large and diverse compound libraries for screening.

Emerging Trends in Fluorine and Pyridine Chemistry for Advanced Synthesis and Functional Materials

The fields of fluorine and pyridine chemistry are continually evolving, with new synthetic methods and applications being developed. This compound is well-positioned to benefit from and contribute to these emerging trends.

Recent advances in C-H functionalization of pyridines offer new ways to modify the pyridine ring, potentially leading to novel derivatives of this compound with unique properties. jst.go.jp The electron-withdrawing nature of the fluorine atom can influence the reactivity and regioselectivity of such reactions. nih.gov

In materials science, fluorinated and pyridine-containing polymers and organic materials are of great interest for applications in electronics, optics, and energy storage. The combination of functionalities in this compound makes it a valuable monomer or precursor for the synthesis of such materials. For example, the aldehyde group can be used in polymerization reactions, while the aminofluoropyridine core can impart desirable electronic and physical properties to the resulting material.

Multidisciplinary Research Prospects Involving this compound as a Core Structure

The versatility of this compound opens up numerous avenues for multidisciplinary research, bridging chemistry, biology, and materials science.

In medicinal chemistry, beyond its role in FBDD, this compound could serve as a key intermediate in the synthesis of targeted therapies. The 4-aminopyridine (B3432731) scaffold is present in a number of biologically active molecules, and the addition of a fluorine atom and a reactive aldehyde group provides opportunities for the development of new drug candidates with improved properties. nih.gov

In the field of chemical biology, derivatives of this compound could be designed as chemical probes to study biological processes. For example, the aldehyde group can be used to attach fluorescent dyes or other reporter groups, allowing for the visualization and tracking of the molecule within a biological system.

In materials science, the self-assembly properties and the potential for polymerization make this compound a promising building block for the creation of "smart" materials that respond to external stimuli, such as changes in pH or light.

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